molecular formula C11H13NO2 B13480679 3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine

3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine

Número de catálogo: B13480679
Peso molecular: 191.23 g/mol
Clave InChI: APGGCYIPVZEROY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3,4,4A,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazine (CAS 1097820-98-8) is a versatile heterocyclic scaffold of significant interest in medicinal chemistry, particularly in the development of bitopic ligands for G protein-coupled receptors (GPCRs) . This core structure is integral to advanced neuroscience research, serving as a primary pharmacophore for targeting dopamine receptor subtypes. Studies focus on its use in designing compounds that selectively target the dopamine D3 receptor (D3R) . The stereochemistry of the [4,3-b][1,4]oxazine scaffold is a critical factor for target recognition and functional activity, where different stereoisomers can lead to distinct pharmacological profiles, such as switching functional efficacies from antagonists to partial agonists . The exploration of this chemical space provides essential structural information for understanding ligand-receptor interactions and assists in the discrimination between active and inactive receptor states . This compound is offered exclusively for research applications. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal uses. This product requires cold-chain transportation . Key Chemical Data: CAS Number: 1097820-98-8 Molecular Formula: C 11 H 13 NO 2 Molecular Weight: 191.23 g/mol SMILES: C12OCCNC1COC3=C2C=CC=C3 Purity: Specified on the Certificate of Analysis (CoA) for each batch.

Propiedades

Fórmula molecular

C11H13NO2

Peso molecular

191.23 g/mol

Nombre IUPAC

2,3,4,4a,5,10b-hexahydrochromeno[4,3-b][1,4]oxazine

InChI

InChI=1S/C11H13NO2/c1-2-4-10-8(3-1)11-9(7-14-10)12-5-6-13-11/h1-4,9,11-12H,5-7H2

Clave InChI

APGGCYIPVZEROY-UHFFFAOYSA-N

SMILES canónico

C1COC2C(N1)COC3=CC=CC=C23

Origen del producto

United States

Métodos De Preparación

Synthesis of 3-Aminoflavanone Precursors

  • Starting Material: Flavanones (2-aryl-3-hydroxychroman-4-ones) are converted to their oxime derivatives.
  • Oxime Tosylation: The oximes are treated with p-toluenesulfonyl chloride in the presence of triethylamine in anhydrous dichloromethane under inert atmosphere to yield oxime tosylates.
  • Neber Rearrangement: The oxime tosylates undergo rearrangement in the presence of sodium ethoxide (NaOEt) in ethanol/toluene mixture at room temperature. This reaction proceeds via a reactive 2H-azirine intermediate, which ring-opens to form the 3-aminoflavanone.
  • Diastereoselectivity: Both cis and trans diastereomers of 3-aminoflavanone can be isolated, with the trans isomer generally predominant.

Cyclization to Chromeno[4,3-b]oxazine

  • The 3-aminoflavanones are subjected to acid treatment (e.g., 3N HCl) in dichloromethane to induce intramolecular cyclization.
  • This step forms the fused oxazine ring onto the chromene skeleton, yielding the target 3,4,4A,10b-tetrahydro-2H,5H-chromeno[4,3-b]oxazine.
  • The reaction conditions can be tuned to favor formation of specific diastereomers.

Representative Experimental Data

Step Reagents/Conditions Yield (%) Product Description Notes
Oxime tosylation p-Toluenesulfonyl chloride, Et3N, CH2Cl2, reflux 3 h 84-93 Oxime tosylates (off-white crystals) High purity, mp 142-167 °C
Neber rearrangement NaOEt in EtOH/toluene, room temp, 24 h ~85 3-Aminoflavanone (cis and trans) Diastereomeric mixture
Acid-induced cyclization 3N HCl, CH2Cl2, room temp, 2 h Variable Chromeno[4,3-b]oxazine derivatives Isolated as white/off-white powder

Note: The yields and conditions are typical values extracted from recent literature studies on similar chromeno-oxazine derivatives.

Mechanistic Insights and Stereochemical Considerations

  • The Neber rearrangement involves the formation of a strained 2H-azirine intermediate, which is highly reactive and undergoes ring opening to give the α-aminoketone (3-aminoflavanone).
  • The presence of the chiral center at C-2 in flavanones influences the stereochemical outcome, allowing isolation of both cis and trans diastereomers.
  • Subsequent acid-catalyzed cyclization proceeds through nucleophilic attack of the amino group on the ketone carbonyl, forming the oxazine ring fused to the chromene.
  • Control of reaction conditions (temperature, solvent, acid concentration) is crucial to optimize yield and diastereoselectivity.

Summary Table of Preparation Method

Stage Key Reagents/Conditions Product Type Remarks
Flavanone to Oxime Hydroxylamine, acidic/basic conditions Oxime derivative Precursor for tosylation
Oxime to Oxime Tosylate p-Toluenesulfonyl chloride, Et3N, CH2Cl2, reflux Oxime tosylate High yield, crystalline
Oxime Tosylate to 3-Aminoflavanone NaOEt in EtOH/toluene, room temp, 24 h 3-Aminoflavanone (cis/trans) Neber rearrangement, diastereomers
3-Aminoflavanone to Chromeno-oxazine Acid (3N HCl), CH2Cl2, room temp, 2 h Target fused heterocycle Cyclization, diastereoselective

This comprehensive analysis of the preparation methods for 3,4,4A,10b-tetrahydro-2H,5H-chromeno[4,3-b]oxazine is based on extensive review of peer-reviewed chemical literature and patent disclosures, excluding unreliable sources. The synthetic route via Neber rearrangement and acid-catalyzed cyclization remains the most established and reproducible method to obtain this complex fused heterocycle with control over stereochemistry and substitution patterns.

Análisis De Reacciones Químicas

3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine involves its interaction with dopamine receptors. It acts as an agonist, binding to these receptors and mimicking the action of dopamine. This interaction can modulate neurotransmitter release and neuronal activity, which is particularly relevant in the context of neurological disorders .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural and Stereochemical Variations

Table 1: Key Structural Analogues and Their Properties
Compound Class/Scaffold Substituents/Stereochemistry Key Properties/Applications Reference
Chromeno[4,3-b][1,4]oxazine (±)-(4aR,5R,10bR*)-5-(3,4-dimethoxyphenyl) Cytostatic activity; melting point 139–140°C; 16% yield
Chromeno[2,3-d]pyrimidine 4-Chloro-9-(2-chlorobenzylidene) Antimicrobial and antitumor activity
Dihydropyrido[2,3-b][1,4]oxazine 2,3-Dihydro-1H-pyrido[2,3-b][1,4]oxazine High metabolic turnover; ligand efficiency
Furo[3,2-b][1,4]oxazine Hexahydro-2H-furo[3,2-b][1,4]oxazine Polyhydroxylated chains; cytostatic screening
Thiopyrano[4,3-c]isoquinoline 3,4-Dihydro-1H-thiopyrano[4,3-c]isoquinoline PDE4/5 inhibition
  • Stereochemical Sensitivity: The chromeno-oxazine scaffold’s activity is highly dependent on stereochemistry. For example, (+)-(4aR,10bR)-configured derivatives (e.g., (+)-PD128907) exhibit potent D3R agonism, whereas stereoisomeric variants show reduced affinity . In contrast, pyrido-oxazines (e.g., 2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine) display lower stereochemical dependency in metabolic stability studies .
  • Substituent Effects: Methoxy or chloro substituents on the chromeno-oxazine aryl ring enhance cytostatic activity (e.g., 5-(3,4-dimethoxyphenyl) derivatives in ), whereas pyrimidine-fused analogues (e.g., chromeno[2,3-d]pyrimidines) prioritize halogenated groups for antitumor effects .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Melting Point (°C) Solubility (Water) LogP (Predicted) Reference
(±)-(4aR,5R,10bR*)-2c (dimethoxyphenyl) 139–140 Low (crystalline solid) ~2.5
(4aR,10bR)-4-Propyl-chromeno-oxazine HCl 238–241 >10 mg/mL in ethanol ~1.8
2,3-Dihydro-1H-pyrido-oxazine N/A Moderate (amorphous) ~0.9
  • Thermal Stability: Chromeno-oxazine derivatives with hydrochloride salts (e.g., (±)-(4aR,5S,10bS*)-2d HCl) exhibit higher melting points (238–241°C) compared to free bases (145–147°C), suggesting improved crystallinity and stability .
  • Solubility: The hydrochloride salt form enhances aqueous solubility (e.g., >10 mg/mL in ethanol for (4aR,10bR)-4-propyl derivative), critical for bioavailability .

Pharmacological Profiles

Table 3: Receptor Affinity and Selectivity
Compound Target Receptor (Ki) Selectivity vs. Other Receptors Reference
(+)-(4aR,10bR)-PD128907 D3R: 0.2 nM >100-fold vs. D2/D4
S 18126 (benzopyrano-oxazine) D4R: 2.4 nM >100-fold vs. D2/D3/D1/D5
Hexahydro-furo-oxazine Cytostatic screening (IC50) MDA-MB-231 cell growth inhibition
  • Dopamine Receptor Targeting: Chromeno-oxazines like (+)-PD128907 demonstrate exceptional D3R selectivity (Ki = 0.2 nM), outperforming pyrido-oxazines (e.g., AstraZeneca’s dihydropyrido-oxazines), which show promiscuous binding .
  • Cytostatic Activity: Chromeno-oxazines with dimethoxyphenyl groups exhibit moderate cytostatic effects (e.g., 16–48% yields in synthesis), whereas furo-oxazines with polyhydroxylated chains show enhanced activity in breast carcinoma models .

Actividad Biológica

The compound 3,4,4A,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazine , also known as (4aR,10bR)-4-propyl-3,4,4a,10b-tetrahydro-2H,5H-benzopyrano[4,3-b]-1,4-oxazin-9-ol hydrochloride, is a heterocyclic organic compound with significant biological activity. This article explores its biological properties, synthesis methods, and potential applications in medicine.

Molecular Structure

  • Molecular Formula: C14H19NO3
  • Molecular Weight: 249.306 g/mol
  • CAS Number: 300576-59-4

Physical Properties

PropertyValue
Boiling Point389°C at 760 mmHg
Flash Point189°C
SolubilitySoluble in ethanol (>10 mg/mL), water (10 mM)

Anticancer Activity

Research has shown that derivatives of oxazine compounds exhibit varying degrees of anticancer activity. For instance:

  • A study demonstrated that certain derivatives of 3,4-dihydro-2H-naphtho[2,3-b][1,4]oxazine exhibited moderate cytotoxic effects against lung cancer A549 cells. This suggests potential application in cancer therapeutics due to their ability to inhibit tumor growth .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties:

  • In vitro studies indicated that related compounds could protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for neurodegenerative diseases where oxidative damage plays a critical role .

Antimicrobial Activity

Preliminary studies suggest that oxazine derivatives may possess antimicrobial properties:

  • Some compounds have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .

Synthesis Methods

The synthesis of 3,4,4A,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazine can be achieved through several methods:

  • Copper-Catalyzed Reactions: This method involves intramolecular C-O/C-C coupling reactions that have shown good tolerance for functional groups and can be applied to synthesize various bioactive compounds .
  • Functional Group Modification: The compound can be synthesized by modifying existing benzopyrano derivatives through selective functionalization techniques.

Case Study 1: Anticancer Activity

A recent study published in PubMed evaluated the anticancer potential of synthesized oxazine derivatives. The results indicated that certain compounds exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: Neuroprotection

Research conducted on neuroprotective effects highlighted the ability of oxazine derivatives to reduce oxidative stress in neuronal cell lines. The compounds were shown to upregulate antioxidant enzymes and downregulate pro-apoptotic factors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic strategies for preparing 3,4,4a,10b-tetrahydro-2H,5H-chromeno[4,3-b][1,4]oxazine derivatives?

  • Methodological Answer : Multi-step synthesis involving cyclization reactions and functional group modifications is commonly employed. For example, describes the use of (±)-3,4-dimethoxyphenyl derivatives under Mitsunobu-like conditions to generate stereoisomers. Key steps include:

  • Cyclization : Use of THF as a solvent with Grignard reagents for ring closure .
  • Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) to isolate stereoisomers .
  • Yield Optimization : Adjusting stoichiometric ratios of nucleophiles (e.g., hydrazine derivatives) and electrophiles, as seen in fused pyrazoloxazine syntheses .

Q. How can researchers characterize the stereochemical complexity of this compound class?

  • Methodological Answer : Use chiral HPLC or X-ray crystallography to resolve enantiomers and assign absolute configurations. reports distinct melting points and NMR splitting patterns for diastereomers (e.g., rac-(4aR*,5S*,10bS*) vs. rac-(4aR*,5R*,10aR*)), highlighting the necessity of advanced analytical techniques .

Q. What analytical techniques are critical for validating purity and structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : Assign proton environments (e.g., 1H NMR δ 3.64–3.58 ppm for methoxy groups in ) and confirm stereochemistry via coupling constants .
  • HRMS : Validate molecular formulas (e.g., C19H21NO4 [M+H]+ with <2 ppm error) .
  • Elemental Analysis : Ensure ±0.4% accuracy for C, H, N content, as demonstrated in pyrimido-oxazine derivatives .

Advanced Research Questions

Q. How do substituent modifications influence biological activity in this compound class?

  • Methodological Answer : Systematic SAR studies are essential. highlights that replacing benzamidine with [1,2,4]triazolo[4,3-b]pyridazine moieties abolished thrombin inhibition but introduced antiproliferative activity against endothelial cells. Key strategies include:

  • Functional Group Swaps : Substitute electron-withdrawing groups (e.g., halogens) to modulate binding affinity .
  • Stereoelectronic Tuning : Introduce fluorine to enhance hydrogen bonding (e.g., P3 benzyl fluorination in thrombin inhibitors) .
  • In Silico Docking : Use tools like AutoDock to predict interactions with targets (e.g., SIRT2 in ) .

Q. What mechanisms underlie the antiproliferative effects observed in chromeno-oxazine derivatives?

  • Methodological Answer : and suggest cell cycle arrest or apoptosis induction. Experimental approaches include:

  • Cell Viability Assays : MTT or ATP-based assays to quantify IC50 values (e.g., endothelial cell lines treated with ester derivatives) .
  • Flow Cytometry : Analyze cell cycle phases (G1/S arrest) post-treatment with ±-diastereomers .
  • Transcriptomics : Profile differential gene expression (e.g., p53 or caspase pathways) using RNA-seq .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies often arise from stereochemical or formulation differences. For example, shows that ester derivatives (R2=Et) exhibit antiproliferative activity, while free acids do not. Solutions include:

  • Comparative Profiling : Test all stereoisomers (e.g., rac-(4aR*,5S*,10bS*) vs. rac-(4aR*,5R*,10aR*)) under identical conditions .
  • Solubility Optimization : Use hydrochloride salts (e.g., rac-(4aR*,5S*,10bS*)-2d HCl in ) to enhance bioavailability .

Q. What strategies improve the metabolic stability of chromeno-oxazine derivatives?

  • Methodological Answer : and suggest structural modifications to reduce CYP450-mediated degradation:

  • Prodrug Design : Mask polar groups (e.g., hydroxyl → acetate) to enhance membrane permeability .
  • Isotere Replacement : Substitute labile ethers with thioethers (e.g., benzothiopyrano-oxazines in ) .
  • Microsomal Assays : Use liver microsomes to identify metabolic hotspots (e.g., O-demethylation sites) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.